(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine-2,3-dione core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde, 4-fluorobenzaldehyde, and 1,3-thiazole-2-amine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as high-performance liquid chromatography (HPLC) for large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.
Protein Binding: Studied for its ability to bind to proteins, which can be useful in drug design.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Polymer Synthesis: Utilized in the synthesis of polymers with unique properties.
Coatings: Applied in the development of advanced coatings with specific functionalities.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It can interact with enzymes, proteins, or receptors, altering their activity.
Pathways Involved: In medicinal applications, it may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- (4E)-5-(4-tert-butylphenyl)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Uniqueness
- Functional Groups : The presence of the fluorophenyl group provides unique electronic properties compared to its chloro or bromo analogs.
- Reactivity : The fluorine atom can influence the reactivity and stability of the compound, making it distinct in its chemical behavior.
This detailed overview provides a comprehensive understanding of (4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H21FN2O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21FN2O3S/c1-24(2,3)16-8-4-14(5-9-16)19-18(20(28)15-6-10-17(25)11-7-15)21(29)22(30)27(19)23-26-12-13-31-23/h4-13,19,28H,1-3H3/b20-18+ |
InChI Key |
BDMQWHROPODKCK-CZIZESTLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.